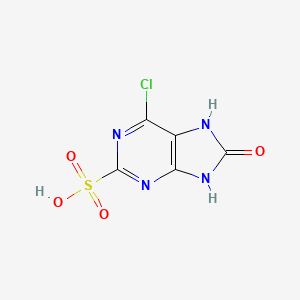
6-Chloro-8-oxo-7,9-dihydropurine-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-8-oxo-8,9-dihydro-7H-purine-2-sulfonic acid is a heterocyclic compound that belongs to the purine family. This compound is characterized by the presence of a chlorine atom at the 6th position, a keto group at the 8th position, and a sulfonic acid group at the 2nd position of the purine ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-oxo-8,9-dihydro-7H-purine-2-sulfonic acid typically involves the chlorination of 8-oxo-7H-purine-2-sulfonic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus oxychloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 6-chloro-8-oxo-8,9-dihydro-7H-purine-2-sulfonic acid is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
6-chloro-8-oxo-8,9-dihydro-7H-purine-2-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The keto group at the 8th position can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The keto group can also be reduced to form hydroxyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 6-azido-8-oxo-8,9-dihydro-7H-purine-2-sulfonic acid, 6-thiocyanato-8-oxo-8,9-dihydro-7H-purine-2-sulfonic acid, and 6-methoxy-8-oxo-8,9-dihydro-7H-purine-2-sulfonic acid.
Oxidation Reactions: Products include 8-carboxy-7H-purine-2-sulfonic acid.
Reduction Reactions: Products include 8-hydroxy-8,9-dihydro-7H-purine-2-sulfonic acid.
Scientific Research Applications
6-chloro-8-oxo-8,9-dihydro-7H-purine-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: It serves as a probe to study enzyme-substrate interactions and the mechanisms of purine metabolism.
Medicine: It is investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-8-oxo-8,9-dihydro-7H-purine-2-sulfonic acid involves its interaction with various molecular targets:
Enzymes: It inhibits enzymes involved in purine metabolism, such as xanthine oxidase and adenosine deaminase.
Nucleic Acids: It can intercalate into DNA and RNA, disrupting their normal function and leading to cell death.
Signaling Pathways: It affects signaling pathways related to cell proliferation and apoptosis, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
6-chloro-8-oxo-8,9-dihydro-7H-purine-2-sulfonic acid can be compared with other purine derivatives such as:
6-chloropurine: Lacks the sulfonic acid group and has different reactivity and biological activity.
8-oxopurine: Lacks the chlorine and sulfonic acid groups, leading to different chemical properties and applications.
2-sulfonic acid purine: Lacks the chlorine and keto groups, resulting in distinct reactivity and uses.
The uniqueness of 6-chloro-8-oxo-8,9-dihydro-7H-purine-2-sulfonic acid lies in its combination of functional groups, which confer specific chemical reactivity and biological activity that are not observed in other purine derivatives.
Properties
CAS No. |
7250-57-9 |
|---|---|
Molecular Formula |
C5H3ClN4O4S |
Molecular Weight |
250.62 g/mol |
IUPAC Name |
6-chloro-8-oxo-7,9-dihydropurine-2-sulfonic acid |
InChI |
InChI=1S/C5H3ClN4O4S/c6-2-1-3(9-4(11)7-1)10-5(8-2)15(12,13)14/h(H,12,13,14)(H2,7,8,9,10,11) |
InChI Key |
XVOZYRQCHJMEIB-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(NC(=O)N1)N=C(N=C2Cl)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















